molecular formula C16H17Cl2N3O3 B8568622 tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate CAS No. 1359965-86-8

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate

Cat. No.: B8568622
CAS No.: 1359965-86-8
M. Wt: 370.2 g/mol
InChI Key: CKOBUWAYSGOBHT-UHFFFAOYSA-N
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Description

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a dichloropyrimidine moiety, and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of 4,6-dichloropyrimidine with a suitable benzyl alcohol derivative under basic conditions to form the intermediate benzyl ether. This intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Similar structure but with different substitution patterns on the pyrimidine ring.

    Tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the dichloropyrimidine moiety.

    Tert-butyl (4-ethynylphenyl)carbamate: Features an ethynyl group on the phenyl ring.

Uniqueness

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1359965-86-8

Molecular Formula

C16H17Cl2N3O3

Molecular Weight

370.2 g/mol

IUPAC Name

tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate

InChI

InChI=1S/C16H17Cl2N3O3/c1-16(2,3)24-15(22)19-9-10-4-6-11(7-5-10)23-14-20-12(17)8-13(18)21-14/h4-8H,9H2,1-3H3,(H,19,22)

InChI Key

CKOBUWAYSGOBHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% Sodium hydride (394 mg) was suspended in 1,2-dimethoxyethane (20 mL), and tert-butyl 4-hydroxybenzylcarbamate (1 g) and 15-crown-5-ether (1.09 g) were added thereto, followed by stirring at room temperature for 30 minutes. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine was added thereto, followed by stirring at 80° C. overnight. The reaction solution was cooled to room temperature and then an aqueous ammonium chloride solution (50 mL) was added thereto, followed by extraction with ethyl acetate. The extracts were washed with water and saturated brine, and the organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the solvent was evaporated under reduced pressure. The residue was purified using silica gel column chromatography (hexane:ethyl acetate=95:5-85:15) to obtain tert-butyl{-4-[(4,6-dichloropyrimidin-2-yl)oxy]benzyl}carbamate (762 mg).
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
15-crown-5-ether
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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